Peficitinib

Catalog No.
S548082
CAS No.
944118-01-8
M.F
C18H22N4O2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peficitinib

CAS Number

944118-01-8

Product Name

Peficitinib

IUPAC Name

4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N

SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532.

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O

Description

The exact mass of the compound Peficitinib is 326.17428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Janus Kinase (JAK) Inhibition

Peficitinib belongs to a class of drugs called JAK inhibitors. JAKs are a family of enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, peficitinib may dampen the overactive immune response characteristic of autoimmune diseases [1]. Research is ongoing to elucidate the specific JAK pathways targeted by peficitinib and their contribution to disease processes.

*Source: Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan:

Peficitinib is a small molecule drug classified as a Janus kinase inhibitor, specifically targeting the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Its IUPAC name is 4-{[(1R,2S,3S,5R)-5-hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, and it has the chemical formula C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 326.4 g/mol . Peficitinib is primarily used in the treatment of rheumatoid arthritis, particularly in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs) .

Peficitinib is generally well-tolerated, but potential side effects include upper respiratory tract infections, herpes zoster, and elevated liver enzymes []. As with any medication, careful monitoring by a healthcare professional is crucial.

Specific Data:

  • Toxicity: In clinical trials, the most common adverse events were nasopharyngitis (common cold) and herpes zoster (shingles).
  • Flammability: No data publicly available on flammability properties.
  • Reactivity: Limited data available on specific reactivity, but as with many organic compounds, peficitinib should likely not be stored near strong oxidizing agents.
That include:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions modify certain functional groups within the molecule.
  • Substitution: Substitution reactions introduce or replace functional groups on the pyrrolopyridine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve high yields and purity of the desired products.

Peficitinib exhibits significant biological activity through its inhibition of Janus kinases. It has demonstrated:

  • Inhibition Potency: Half maximal inhibitory concentrations (IC50) for JAK1, JAK2, JAK3, and TYK2 are reported as 3.9 nM, 5.0 nM, 0.7 nM, and 4.8 nM respectively .
  • Mechanism of Action: By inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, peficitinib suppresses inflammatory cytokine signaling critical in rheumatoid arthritis pathogenesis .
  • Clinical Efficacy: Clinical trials have shown that peficitinib effectively reduces symptoms and prevents joint destruction in patients with rheumatoid arthritis who have inadequate responses to prior treatments .

The synthesis of peficitinib involves several key steps:

  • Formation of Pyrrolopyridine Core: The synthesis begins with commercially available starting materials that undergo cyclization to form the pyrrolopyridine core.
  • Functionalization: Subsequent steps involve functionalizing the core to introduce necessary substituents.
  • Optimization: Reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

In industrial production, similar synthetic routes are scaled up while adhering to stringent quality control measures to ensure product consistency and safety.

Peficitinib is primarily applied in:

  • Rheumatoid Arthritis Treatment: It is used for patients who do not respond adequately to conventional treatments.
  • Other Investigational Uses: Research is ongoing into its potential applications in treating psoriasis and ulcerative colitis among other autoimmune conditions .

Peficitinib has been studied for its interactions with other drugs:

  • Co-administration with certain drugs like Fingolimod may enhance immunosuppressive effects.
  • Interaction with verapamil showed increased exposure levels of peficitinib but was deemed clinically insignificant .
  • The compound also inhibits organic anion transporting polypeptide 1B1 (OATP1B1), affecting the pharmacokinetics of co-administered drugs like rosuvastatin .

Peficitinib is part of a broader class of Janus kinase inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionKey Differences
TofacitinibJanus kinase inhibitorMore selective for JAK1; associated with higher risk of infections .
BaricitinibJanus kinase inhibitorDual inhibition of JAK1 and JAK2; used for rheumatoid arthritis and atopic dermatitis .
UpadacitinibJanus kinase inhibitorSelective for JAK1; demonstrated efficacy in rheumatoid arthritis .

Uniqueness of Peficitinib

Peficitinib stands out due to its pan-JAK inhibition profile which may offer therapeutic advantages while potentially minimizing adverse hematopoietic effects associated with selective JAK2 inhibition seen in other compounds like Tofacitinib. Its rapid absorption and favorable pharmacokinetic profile further enhance its clinical utility in managing rheumatoid arthritis .

Synthetic Pathways and Optimization

The synthesis of peficitinib follows a convergent seven-step linear synthetic sequence that has been extensively optimized for industrial production [1] [4]. The most widely reported synthetic pathway commences with 4-chloro-7-azaindole as the starting material, which undergoes a series of transformations including halogenation, substitution with protection, esterification, deprotection, ester hydrolysis, amidation, and final substitution reactions [4].

The initial step involves the protection of the nitrogen atom in 4-chloro-7-azaindole using triisopropylsilyl chloride to yield the corresponding triisopropylsilyl-protected intermediate [1] [3]. This protection step is critical as it directs subsequent lithiation reactions to the desired C-5 position while blocking unwanted reactions at the C-2 position [1]. The optimization of this step has demonstrated that the use of sodium hydride in combination with 4-dimethylaminopyridine as a catalyst in dichloromethane at 0-5°C provides optimal yields of 97.8% [4].

The second major transformation involves selective metallation using sec-butyllithium followed by quenching with ethyl chloroformate to introduce the ethyl ester functionality at the C-5 position [1] [3]. This reaction requires careful temperature control at -78°C to ensure regioselectivity and prevent decomposition of reactive intermediates [4]. Process optimization studies have shown that maintaining a 1:1.3 molar ratio of starting material to ethyl chloroformate provides the highest yields of 80.8% [4].

Deprotection of the triisopropylsilyl group is accomplished using tetrabutylammonium fluoride in tetrahydrofuran at room temperature [1] [4]. This step has been optimized to achieve quantitative yields of 98.9% through careful control of reaction time and temperature [4]. The subsequent hydrolysis of the ethyl ester using 1 molar sodium hydroxide in ethanol at 60°C provides the corresponding carboxylic acid intermediate with excellent yields [4].

The conversion of the carboxylic acid to the corresponding amide is achieved through a two-step process involving activation with carbonyldiimidazole followed by treatment with aqueous ammonium hydroxide [1] [3]. This transformation has been optimized to provide yields of 97.6% over the two-step sequence [4]. The use of carbonyldiimidazole as an activating agent eliminates the need for more hazardous coupling reagents and provides excellent chemoselectivity [4].

Key Intermediates and Reaction Mechanisms

The synthetic pathway to peficitinib involves several critical intermediates, each requiring specific reaction conditions and mechanistic considerations [1] [3] [8]. The first key intermediate is 4-chloro-1-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine, which serves as the protected precursor for subsequent functionalization reactions [1] [4].

The formation of this intermediate proceeds through a nucleophilic substitution mechanism where the deprotonated nitrogen of 4-chloro-7-azaindole attacks the silicon center of triisopropylsilyl chloride [4]. The reaction mechanism involves initial deprotonation by sodium hydride to generate the azaindole anion, followed by nucleophilic attack on the silyl chloride to form the silicon-nitrogen bond [4]. The use of 4-dimethylaminopyridine as a catalyst enhances the nucleophilicity of the nitrogen center and accelerates the reaction rate [4].

The second critical intermediate is 4-chloro-5-ethoxycarbonyl-1-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine, formed through directed metallation chemistry [1] [3]. The reaction mechanism involves the formation of a lithium-carbon bond at the C-5 position through deprotonation by sec-butyllithium [1] [4]. The triisopropylsilyl group plays a crucial role in directing the metallation to the desired position through electronic and steric effects [1]. The lithiated intermediate subsequently undergoes nucleophilic acyl substitution with ethyl chloroformate to introduce the ester functionality [4].

The third key intermediate is 4-chloro-5-carboxamide-1H-pyrrolo[2,3-b]pyridine, which results from deprotection and subsequent amide formation [1] [3]. The deprotection mechanism involves fluoride-mediated cleavage of the silicon-nitrogen bond through nucleophilic attack at the silicon center [4]. The fluoride ion coordinates to silicon, weakening the silicon-nitrogen bond and facilitating its cleavage [4].

The final critical intermediate involves the coupling of trans-4-amino-1-adamantanol with the chloropyridine core [1] [3] [8]. This transformation proceeds through a nucleophilic aromatic substitution mechanism where the amino group of the adamantyl derivative displaces the chloride from the pyridine ring [1] [8]. The reaction requires elevated temperatures of 200°C to overcome the activation barrier associated with aromatic nucleophilic substitution [1] [4]. The use of triethylamine as a base facilitates the reaction by neutralizing the hydrogen chloride generated during the substitution process [4].

Process optimization studies have revealed that the optimal molar ratio for this final coupling reaction is 1:3 (chloropyridine to adamantyl amine), with reaction times of 2-4 hours providing maximum yields of 78.6% [4]. The substitution of the highly toxic tributylamine originally used in literature procedures with triethylamine has improved the safety profile of the process without compromising yield [4].

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of peficitinib presents several significant challenges that require careful consideration of process chemistry, equipment design, and quality control systems [4] [15] [28]. Scale-up studies have identified critical factors that influence the reproducibility and efficiency of the manufacturing process [4].

One of the primary challenges in scaling up the peficitinib synthesis is maintaining the low-temperature requirements for the directed metallation step [4]. The reaction requires temperatures of -78°C, which necessitates specialized cryogenic equipment and careful heat management systems to ensure uniform temperature distribution in large-scale reactors [4]. The exothermic nature of the lithiation reaction compounds this challenge, requiring precise control of addition rates and efficient heat removal systems [4].

The handling of organolithium reagents at industrial scale presents additional safety and technical challenges [4]. sec-Butyllithium is pyrophoric and moisture-sensitive, requiring inert atmosphere conditions and specialized handling equipment [4]. Scale-up optimization has focused on developing continuous flow processes that minimize the inventory of hazardous organolithium reagents while maintaining reaction efficiency [4].

Solvent selection and recovery present significant economic and environmental considerations for industrial production [4]. The original synthetic route utilized petroleum ether and ethyl acetate as solvents, which have been optimized for large-scale use due to their favorable safety profiles and ease of recovery [4]. Process optimization studies have demonstrated that these solvents can be effectively recycled with minimal impact on product quality [4].

The crystallization and isolation of peficitinib hydrobromide require careful control of supersaturation and nucleation processes to ensure consistent particle size distribution and polymorphic form [22] [28]. Industrial crystallization studies have established that controlled cooling and seeding strategies are essential for reproducible crystal quality [22]. The crystallization process involves dissolution in ethanol-water mixtures followed by controlled addition of hydrobromic acid and subsequent cooling to precipitate the desired hydrobromide salt [22].

Quality by design principles have been implemented throughout the manufacturing process to identify critical quality attributes and establish appropriate control strategies [28]. Critical process parameters have been identified based on quality risk assessments, with particular attention to temperature control, reaction timing, and reagent stoichiometry [28]. The implementation of real-time monitoring systems enables continuous verification of process performance and early detection of deviations [28].

Equipment design considerations for industrial production include the need for glass-lined or stainless steel reactors that are compatible with the corrosive reagents used in the synthesis [15]. The high-temperature coupling reaction requires specialized high-pressure equipment capable of maintaining 200°C while ensuring adequate mixing and heat transfer [4]. Distillation and purification equipment must be designed to handle the various solvents and by-products generated during the synthesis [15].

Waste management and environmental compliance represent additional challenges for industrial production [15]. The synthesis generates significant quantities of organic waste, including spent solvents and metal-containing by-products from the organolithium reactions [4]. Implementation of green chemistry principles has focused on solvent recovery systems and the development of more environmentally benign reaction conditions [4].

Analytical Method Validation for Purity Assessment

The development and validation of analytical methods for peficitinib purity assessment requires sophisticated chromatographic and spectroscopic techniques to ensure product quality and regulatory compliance [9] [10] [17] [24]. Multiple analytical approaches have been developed and validated according to International Conference on Harmonisation guidelines [23] [25].

High-performance liquid chromatography represents the primary analytical technique for peficitinib quantification and impurity profiling [9] [10] [17]. The most widely validated method employs a reversed-phase chromatographic system using a C18 stationary phase with gradient elution [10] [17]. The mobile phase typically consists of acetonitrile and aqueous buffer systems with pH optimization to achieve adequate separation of peficitinib from related substances and degradation products [17].

A validated liquid chromatography-tandem mass spectrometry method has been developed for enhanced sensitivity and specificity in peficitinib analysis [10] [17] [24]. The method utilizes electrospray ionization in positive ion mode with multiple reaction monitoring for quantitative analysis [10] [17]. The parent ion transition monitored is mass-to-charge ratio 327.14 to 160.20 for peficitinib, with deuterated internal standards employed for improved accuracy [10] [24].

The chromatographic separation conditions have been optimized to achieve baseline resolution between peficitinib and its major impurities [17] [24]. Studies utilizing a Betasil Silica column (50 × 3.0 millimeters, 5 micrometers) with mobile phase composed of water, acetonitrile, acetic acid, and trifluoroacetic acid have demonstrated excellent separation efficiency [24]. The method achieves a lower limit of quantification of 0.25 nanograms per milliliter with calibration curves linear over the range 0.25-250 nanograms per milliliter [10] [17].

Method validation parameters have been extensively evaluated to ensure analytical reliability [10] [17] [25]. Accuracy studies demonstrate inter-run accuracy ranging from -2.3% to 4.1%, while precision studies show inter-run precision values between 2.8% and 4.9% [10] [17]. Linearity has been established with correlation coefficients exceeding 0.999 across the validated concentration range [17] [25].

Stability-indicating capability has been demonstrated through forced degradation studies under various stress conditions including acidic, basic, oxidative, thermal, and photolytic conditions [17] [23]. The analytical method successfully separates peficitinib from its major degradation products, enabling accurate quantification in the presence of degradants [17] [23]. Recovery studies demonstrate extraction efficiency ranging from 95.4% to 102.2% across the validated concentration range [23].

For metabolite analysis, separate liquid chromatography-tandem mass spectrometry methods have been developed and validated [10] [17]. The methods enable simultaneous quantification of peficitinib and its major metabolites H1, H2, and H4 in biological matrices [10] [17]. The lower limit of quantification for metabolite analysis is 0.25 nanograms per milliliter with calibration curves linear over the range 0.25-250 nanograms per milliliter [10].

Sample preparation procedures have been optimized to ensure consistent recovery and minimize matrix effects [10] [17] [24]. Supported liquid extraction using methyl-tert-butyl ether under basic conditions provides efficient extraction with minimal co-extractives [24]. Protein precipitation methods using acetonitrile have also been validated for biological sample analysis [10] [17].

Method robustness has been evaluated through systematic variation of chromatographic parameters including mobile phase composition, flow rate, column temperature, and injection volume [17] [23]. The validated methods demonstrate acceptable performance across the tested parameter ranges, indicating suitability for routine quality control applications [17] [23].

Peficitinib demonstrates a distinctive selectivity profile across the four members of the Janus kinase family, exhibiting moderate selectivity for Janus kinase 3 over other isoforms [1] [2]. In vitro enzyme assays reveal that peficitinib inhibits Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 with inhibitory concentration 50% values of 3.9, 5.0, 0.7, and 4.8 nanomolar, respectively [1] [3] [4]. This selectivity pattern positions peficitinib as approximately 5.6-fold more selective for Janus kinase 3 compared to Janus kinase 1, and 7.1-fold more selective compared to Janus kinase 2 [2] [3].

The selectivity profile distinguishes peficitinib from other approved Janus kinase inhibitors, as tofacitinib exhibits comparable inhibitory concentration 50% values of 3.7 nanomolar for Janus kinase 1, 3.1 nanomolar for Janus kinase 2, 0.8 nanomolar for Janus kinase 3, and 16 nanomolar for tyrosine kinase 2 under identical assay conditions [3]. Baricitinib demonstrates preferential inhibition of Janus kinase 1 and Janus kinase 2 with inhibitory concentration 50% values of 4.0 and 6.6 nanomolar respectively, while showing substantially reduced potency against Janus kinase 3 at 787 nanomolar [2].

Comparative analysis reveals that peficitinib maintains relatively balanced inhibition across all four Janus kinase isoforms, with selectivity ratios ranging from 1.2 to 1.3 for tyrosine kinase 2 and Janus kinase 2 relative to Janus kinase 1 [2]. This pan-Janus kinase inhibitory profile enables broad modulation of cytokine receptor signaling pathways, including interleukin-2, interleukin-4, interleukin-6, interleukin-15, and interleukin-21 signaling through Janus kinase 1 and Janus kinase 3, as well as erythropoietin, granulocyte-macrophage colony-stimulating factor, and granulocyte colony-stimulating factor signaling through Janus kinase 2 [3] [5].

Crystal structure analysis demonstrates that the binding modes of peficitinib differ among the four Janus kinase isoforms within their respective adenosine triphosphate-binding pockets [1] [6]. Water molecule mapping analysis suggests that unfavorable water molecules contribute to the differential orientation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold relative to the hinge region across different Janus kinase family members [1] [6].

Structure-Activity Relationship Studies

The structure-activity relationship of peficitinib centers on its 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core scaffold, which serves as the foundational framework for Janus kinase inhibitory activity [1] [7]. Chemical modification at the carbon-4 position of the lead compound resulted in substantial increases in both Janus kinase inhibitory activity and metabolic stability in liver microsomes [1] [7].

The adamantyl substituent at the carbon-4 position represents a critical structural determinant for both selectivity and potency [1] [8]. This bulky, lipophilic moiety contributes to the moderate selectivity for Janus kinase 3 while maintaining activity against other Janus kinase family members [1] [3]. The presence of a hydroxyl group on the adamantane ring system enhances binding affinity and contributes to improved metabolic stability compared to earlier structural analogs [1] [7].

The carboxamide functionality at the carbon-5 position of the pyrrolo-pyridine core forms critical hydrogen bonds with the hinge region of Janus kinase proteins [1] [6]. Crystal structure analysis reveals that this carboxamide group participates in triple hydrogen bond formation with the hinge region, providing essential stabilization of the protein-ligand complex [1] [6]. This hydrogen bonding pattern is conserved across all four Janus kinase family members, contributing to the pan-Janus kinase inhibitory profile of peficitinib [6].

Structural comparison with other Janus kinase inhibitors demonstrates that the pyrrolo-pyridine scaffold of peficitinib occupies the adenosine triphosphate-binding pocket in a manner distinct from pyrrolopyrimidine-based inhibitors such as tofacitinib [1] [7]. The specific stereochemistry of the adamantyl substituent, defined as the (1R,3S)-5-hydroxy-2-adamantyl configuration, is essential for optimal binding affinity and selectivity [8] [9].

Structure-activity relationship studies indicate that modifications to the core pyrrolo-pyridine scaffold significantly impact Janus kinase inhibitory potency [1] [7]. The 1H-pyrrolo[2,3-b]pyridine structure provides the optimal balance between potency, selectivity, and physicochemical properties necessary for oral bioavailability [1] [7]. Alternative heterocyclic cores, including pyrazolo-pyrimidines and quinoline derivatives, demonstrated reduced activity in comparative screening assays [7].

Inhibition Kinetics of Janus Kinase-Signal Transducer and Activator of Transcription Signaling

Peficitinib exhibits concentration-dependent inhibition of signal transducer and activator of transcription phosphorylation across multiple cytokine-stimulated pathways [10] [11] [12]. In rheumatoid arthritis fibroblast-like synoviocytes, peficitinib suppresses phosphorylation of signal transducer and activator of transcription 1, signal transducer and activator of transcription 3, and signal transducer and activator of transcription 5 following stimulation with interleukin-6 and interleukin-6 receptor [10] [13].

Inhibition kinetics analysis reveals differential potency across various cytokine-signal transducer and activator of transcription pathways [11] [14]. In peripheral blood mononuclear cells from healthy subjects, peficitinib demonstrates inhibitory concentration 50% values of 41.4 nanomolar for interleukin-2-induced signal transducer and activator of transcription 5 phosphorylation, 94.1 nanomolar for interleukin-4-induced signal transducer and activator of transcription 6 phosphorylation, and 35.8 nanomolar for interferon-α-induced signal transducer and activator of transcription 1 phosphorylation [11] [14].

Comparative kinetic analysis in rheumatoid arthritis patients demonstrates enhanced sensitivity to peficitinib-mediated inhibition, with inhibitory concentration 50% values of 27.6 nanomolar for interleukin-2-induced signal transducer and activator of transcription 5 phosphorylation and 25.5 nanomolar for interferon-α-induced signal transducer and activator of transcription 1 phosphorylation [11] [14]. This enhanced sensitivity in disease states suggests potential for therapeutic efficacy at lower concentrations in pathological conditions compared to normal physiological states [11] [14].

Time-course analysis reveals rapid onset of signal transducer and activator of transcription phosphorylation inhibition, with maximal effects observed within 10 minutes of cytokine stimulation in the presence of peficitinib [10] [13]. The inhibition demonstrates reversible kinetics, with signal transducer and activator of transcription phosphorylation recovering upon drug washout in cell culture systems [10] [13].

Notably, peficitinib demonstrates unique effects on total signal transducer and activator of transcription 1 protein levels, causing concentration-dependent reduction in addition to phosphorylation inhibition [10] [13]. This effect appears specific to signal transducer and activator of transcription 1, as total signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 protein levels remain unchanged following peficitinib treatment [10] [13]. The mechanism underlying this selective reduction in total signal transducer and activator of transcription 1 represents a distinctive characteristic of peficitinib compared to other Janus kinase inhibitors [10] [13].

Modulation of Cytokine-Driven Cellular Responses

Peficitinib exerts broad modulatory effects on cytokine production and cellular responses across multiple immune cell populations [11] [14]. In peripheral blood mononuclear cells stimulated with interleukin-2, peficitinib suppresses production of interleukin-13, granulocyte-macrophage colony-stimulating factor, interferon-γ, and tumor necrosis factor-α with inhibitory concentration 50% values of 2.43, 2.11, 0.203, and 15.7 nanomolar, respectively [5] [14].

T cell receptor engagement studies demonstrate that peficitinib effectively suppresses interleukin-4, interleukin-13, interferon-γ, and tumor necrosis factor-α production induced by T cell receptor stimulation without affecting cell viability [11] [14]. However, peficitinib shows limited suppressive effects on interleukin-17A and granulocyte-macrophage colony-stimulating factor production in this stimulation paradigm [11] [14]. During the T cell expansion phase following interleukin-2 stimulation for 72 hours, peficitinib suppresses all tested cytokines, including interleukin-17A and granulocyte-macrophage colony-stimulating factor [11] [14].

In rheumatoid arthritis fibroblast-like synoviocytes, peficitinib treatment results in significant reduction of monocyte chemoattractant protein-1/chemokine C-C motif ligand 2 secretion, with concentrations decreasing from 846.0 to 160.1 picograms per milliliter [10] [13] [15]. This reduction in chemokine production correlates with decreased monocyte chemotactic activity, as demonstrated by reduced migration of THP-1 cells and peripheral blood mononuclear cells toward conditioned medium from peficitinib-treated fibroblast-like synoviocytes [10] [13].

Functional assays demonstrate that peficitinib inhibits interleukin-2-driven T cell proliferation with an inhibitory concentration 50% value of 18.2 nanomolar in human peripheral blood mononuclear cell-derived T cells [5] [4]. Similar potency is observed in cynomolgus monkey and rat T cell proliferation assays, with inhibitory concentration 50% values of 39.9 and 10.2 nanomolar, respectively [5] [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

326.17427596 g/mol

Monoisotopic Mass

326.17427596 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HPH1166CKX

Wikipedia

Peficitinib

Dates

Last modified: 08-15-2023

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